6,7-Dimethoxy-2-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
6,7-Dimethoxy-2-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: This compound could be explored for its potential therapeutic properties, including its use as a drug candidate.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2,4-quinazolinedione: Used as an intermediate in the synthesis of antihypertensive drugs.
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Used as an intermediate in the synthesis of herbicides.
Uniqueness
6,7-Dimethoxy-2-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-10-22-13(8-16(23-10)18(19,20)21)17(25)24-5-4-11-6-14(26-2)15(27-3)7-12(11)9-24/h6-8H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGMBTMGJMGPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.